N4,3'-O-Dibenzoyl-2'-deoxycytidine
Overview
Description
N-Benzoyl-2’-deoxycytidine 3’-benzoate is a synthetic nucleoside analog that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of 2’-deoxycytidine, a natural nucleoside found in DNA.
Mechanism of Action
Target of Action
N-Benzoyl-2’-deoxycytidine 3’-benzoate, also known as N4,3’-O-Dibenzoyl-2’-deoxycytidine, is primarily used as a reactant in the synthesis of various nucleoside derivatives . Its primary targets are the enzymes and proteins involved in nucleoside synthesis and modification .
Mode of Action
The compound interacts with its targets by serving as a substrate for the synthesis of 2’, 5’-Dideoxycytidines and other derivatives of 2’-Deoxycytidine . It is also used in the production of N-Protected 2?-Deoxyribonucleosides, which are useful for oligonucleotide synthesis .
Biochemical Pathways
The compound affects the biochemical pathways involved in nucleoside synthesis and modification . It is used in the synthesis of 3?-, 5?-and 3?, 5?-di-O-crotonyl 2?-deoxynucleoside derivatives . These derivatives can have various downstream effects depending on their specific structures and functions.
Result of Action
The molecular and cellular effects of N-Benzoyl-2’-deoxycytidine 3’-benzoate’s action are primarily seen in its role as a reactant in the synthesis of various nucleoside derivatives . The specific effects would depend on the structures and functions of the resulting products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxycytidine 3’-benzoate typically involves the benzoylation of 2’-deoxycytidineCommon reagents used in these reactions include benzoyl chloride and pyridine .
Industrial Production Methods
Industrial production methods for N-Benzoyl-2’-deoxycytidine 3’-benzoate often involve large-scale benzoylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-2’-deoxycytidine 3’-benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzoyl groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
Scientific Research Applications
N-Benzoyl-2’-deoxycytidine 3’-benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of other nucleoside derivatives.
Biology: Studied for its potential role in DNA replication and repair mechanisms.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the production of oligonucleotides and other nucleic acid-based products.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-2’-deoxycytidine: A closely related compound with similar chemical properties.
2’-Deoxycytidine: The natural nucleoside from which N-Benzoyl-2’-deoxycytidine 3’-benzoate is derived.
N4-Benzoyl-2’-deoxycytidine: Another benzoylated derivative with potential therapeutic applications.
Uniqueness
N-Benzoyl-2’-deoxycytidine 3’-benzoate is unique due to its specific benzoylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-14-18-17(32-22(29)16-9-5-2-6-10-16)13-20(31-18)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCSORXRCWKCJL-NLWGTHIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10965873 | |
Record name | 1-(3-O-Benzoyl-2-deoxypentofuranosyl)-4-(benzoylimino)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10965873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51549-49-6 | |
Record name | Cytidine, N-benzoyl-2′-deoxy-, 3′-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51549-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-2'-deoxycytidine 3'-benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051549496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-O-Benzoyl-2-deoxypentofuranosyl)-4-(benzoylimino)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10965873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzoyl-2'-deoxycytidine 3'-benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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